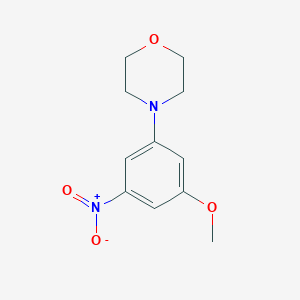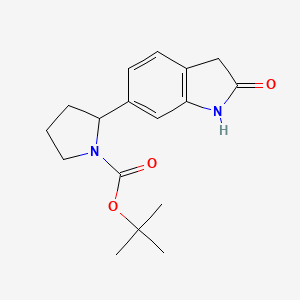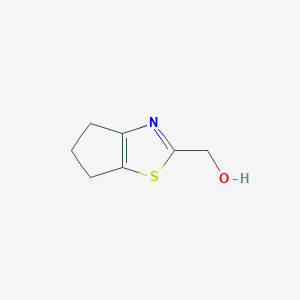
4-(3-Methoxy-5-nitrophenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxy-5-nitrophenyl)morpholine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a methoxy group and a nitro group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-5-nitrophenyl)morpholine typically involves the reaction of 3-methoxy-5-nitroaniline with morpholine. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methoxy-5-nitroaniline is replaced by the morpholine ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-(3-Methoxy-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-(3-Methoxy-5-aminophenyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent introduced.
科学研究应用
4-(3-Methoxy-5-nitrophenyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(3-Methoxy-5-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also participate in hydrogen bonding and other interactions with molecular targets .
相似化合物的比较
Similar Compounds
4-(3-Methoxy-4-nitrophenyl)morpholine: Similar structure but with the nitro group in a different position.
4-(3-Methoxy-2-nitrophenyl)morpholine: Another positional isomer with different chemical properties.
4-(3-Methoxy-5-aminophenyl)morpholine: The reduced form of 4-(3-Methoxy-5-nitrophenyl)morpholine.
Uniqueness
This compound is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in scientific research .
属性
CAS 编号 |
93398-05-1 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
4-(3-methoxy-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-7-9(6-10(8-11)13(14)15)12-2-4-17-5-3-12/h6-8H,2-5H2,1H3 |
InChI 键 |
FQSSTTVXBFMHJK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)







![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)


